Oligomycin

説明

Historical Context of Oligomycin Discovery and Isolation

The this compound complex was first documented in 1954, isolated from a strain of the soil bacterium Streptomyces diastatochromogenes. nih.govfermentek.com Early research highlighted its strong inhibitory effects against fungi. nih.gov The discovery and isolation of this compound provided researchers with a valuable tool to investigate fundamental cellular processes.

This compound as a Macrolide Antibiotic Complex from Streptomyces Species

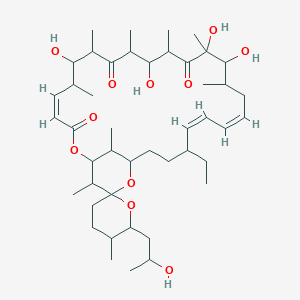

Oligomycins are classified as macrolide antibiotics produced by certain strains of Streptomyces. nih.govglpbio.combiosynth.comselleckchem.com These bacteria are common soil-dwelling organisms known for producing a diverse range of bioactive compounds, including antifungal, antiviral, antibacterial, and anticancer agents. nih.gov The this compound complex is typically a mixture of several analog isomers, primarily this compound A, B, and C. fermentek.comglpbio.comfermentek.comnih.govcaymanchem.com Oligomycins are characterized by a 26-membered α, β-unsaturated lactone ring fused to a bicyclic spiroketal ring system. nih.gov this compound A is often the dominant analog within the complex. fermentek.comfermentek.com Different this compound isomers exhibit varying degrees of potency and selectivity in their biological activities. fermentek.comglpbio.com

Significance of this compound as a Biochemical Probe in Cellular Bioenergetics Research

This compound is widely recognized and utilized as a classical mitochondrial reagent and a valuable biochemical probe in the study of cellular bioenergetics. fermentek.combiosynth.comlabmartgh.com Its significance stems from its specific mode of action: it acts as a potent inhibitor of mitochondrial ATP synthase (also known as F₁F₀ ATPase). fermentek.combiosynth.comselleckchem.comlabmartgh.comsigmaaldrich.comchemicalbook.com

The mitochondrial ATP synthase is a crucial enzyme responsible for synthesizing ATP, the primary energy currency of the cell, through oxidative phosphorylation. labmartgh.com this compound binds to the F₀ subunit of the ATP synthase, which is the portion of the enzyme embedded in the inner mitochondrial membrane that functions as a proton channel. fermentek.combiosynth.comsigmaaldrich.comchemicalbook.com By binding to the F₀ subunit, this compound blocks the translocation of protons across the inner mitochondrial membrane, thereby inhibiting the activity of ATP synthase and preventing the synthesis of mitochondrial ATP. fermentek.combiosynth.comsigmaaldrich.com This inhibition effectively disrupts oxidative phosphorylation and the electron transport chain. selleckchem.com

In research, this compound's ability to inhibit ATP synthesis allows for the investigation of various aspects of cellular energy metabolism. For instance, in experiments measuring oxygen consumption rate (OCR), the addition of this compound can reveal the portion of oxygen consumption that is coupled to ATP production. portlandpress.comjove.com The remaining oxygen consumption after this compound treatment represents proton leak across the mitochondrial membrane. portlandpress.com this compound treatment can also lead to a compensatory increase in glycolysis as cells attempt to maintain ATP levels, providing insights into the interplay between oxidative phosphorylation and glycolysis. jove.comnih.govnih.gov This makes this compound an essential tool for assessing mitochondrial function, cellular respiration, and the mechanisms of action of compounds affecting energy metabolism. biosynth.comlabmartgh.comresearchgate.net It is used in various bioenergetic assays, including extracellular flux analysis, to assess cellular metabolic profiles and understand how cells adapt to metabolic stress. jove.comnih.govnih.govresearchgate.net

| This compound Isomer | Molecular Formula (Example) | Molecular Weight (Example) | PubChem CID |

| This compound A | C₄₅H₇₄O₁₁ | 791.06 g/mol | 5281039 |

| This compound B | C₄₅H₇₂O₁₂ | 805.1 g/mol | 11050-94-5 (CAS, CID not directly found in search results, using CAS) |

| This compound C | C₄₅H₇₄O₁₀ | 775.1 g/mol | 11052-72-5 (CAS, CID not directly found in search results, using CAS) |

| This compound Complex | Mixture | - | 1404-19-9 (CAS, CID not directly found in search results, using CAS) |

特性

IUPAC Name |

(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-YNZHUHFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C\C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Production of Oligomycin

Producing Microorganisms: Streptomyces Species and Other Actinomycetes

Actinobacteria are prolific producers of a wide array of bioactive compounds, with the genus Streptomyces being the most significant contributor, accounting for approximately three-quarters of the over 10,000 bioactive compounds produced by this group. biomolther.org Oligomycin and its analogues are produced by Streptomyces avermitilis and other actinomycetes. researchgate.netnih.gov this compound complex, a mixture of oligomycins A, B, and C, was first reported in 1954, isolated from a strain of Streptomyces diastatochromogenes. fermentek.com

Streptomyces diastatochromogenes

Streptomyces diastatochromogenes is historically significant as the source from which the this compound complex was initially isolated in 1954. fermentek.com This species is known to produce this compound, which is a mixture typically containing oligomycins A, B, and C. fermentek.comsigmaaldrich.comlabmartgh.comsigmaaldrich.com

Streptomyces avermitilis

Streptomyces avermitilis is another key producer of this compound A. biomolther.org The this compound biosynthetic gene cluster (olm) in S. avermitilis is a large cluster spanning 104 kb and containing 18 open reading frames (ORFs). researchgate.net This cluster includes genes encoding the polyketide synthase (PKS) responsible for assembling the macrolide backbone, as well as genes for enzymes involved in post-polyketide modification. researchgate.net Studies involving gene deletion in S. avermitilis have demonstrated the link between the olmA gene cluster and this compound production. researchgate.net Genetic engineering efforts, such as the inactivation of genes involved in the biosynthesis of other compounds like avermectin's starter unit, have been shown to enhance and enable the selective production of this compound in S. avermitilis. nih.gov

Pseudosporangium

The genus Pseudosporangium, an underexplored group of actinomycetes, has also been found to harbor the biosynthetic machinery for producing this compound-class polyketides. nih.govkeio.ac.jp Metabolite analysis of a Pseudosporangium strain, RD062863, led to the discovery of new this compound-class polyketides, termed pseudosporamicins A-C. nih.govkeio.ac.jp This indicates that this compound production is not limited to the Streptomyces genus within the actinomycetes.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound follows a pathway characteristic of complex polyketides, involving the assembly of precursor units by modular Type I Polyketide Synthases, followed by tailoring modifications catalyzed by various enzymes, including cytochrome P450 enzymes. nih.govacs.org

Role of Modular Type I Polyketide Synthases (PKS)

The core structure of this compound is assembled by a modular Type I Polyketide Synthase system. nih.govacs.org Bacterial modular Type I PKS are large, multifunctional enzymes organized into modules, with each module typically catalyzing one cycle of chain elongation. plos.orgoup.com A minimal module contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. plos.orgoup.com The this compound PKS in S. avermitilis, encoded by the olmA gene cluster, consists of seven large multifunctional subunits containing 17 modules and 79 catalytic domains, although some domains may be nonfunctional. researchgate.netplos.org These PKS modules are responsible for the stepwise condensation of acyl-CoA precursors, building the polyketide backbone of this compound. researchgate.netplos.orgplos.org The proposed biosynthesis pathway of oligomycins is based on the analysis of this Type I modular polyketide synthase system. nih.govacs.org

Post-PKS Modification by Cytochrome P450 Enzymes (e.g., CYP107W1 hydroxylation)

Following the assembly of the polyketide backbone by the PKS, the molecule undergoes further modifications catalyzed by various enzymes. Cytochrome P450 enzymes (P450s) play a significant role in these late-stage tailoring reactions, often introducing hydroxyl groups or catalyzing other oxidative modifications that are crucial for the final structure and activity of the polyketide. biomolther.org Streptomyces genomes are known to contain a relatively large number of cytochrome P450 genes, many of which are involved in secondary metabolite biosynthesis. biomolther.orgresearchgate.net

A specific example of post-PKS modification in this compound biosynthesis is the hydroxylation of this compound C (12-deoxy-oligomycin A) to produce this compound A. This reaction is catalyzed by the cytochrome P450 enzyme CYP107W1, encoded by the olmB gene within the this compound biosynthetic gene cluster in S. avermitilis. biomolther.orgresearchgate.netresearchgate.netnih.govnih.gov CYP107W1 regioselectively hydroxylates the C12 position of this compound C. biomolther.orgresearchgate.netnih.govnih.gov Structural analysis of the CYP107W1-oligomycin A complex has provided insights into how this enzyme recognizes and binds the macrolide substrate, with a specific residue, Tryptophan 178, being identified as critical for facilitating the productive binding conformation. biomolther.orgresearchgate.netnih.govresearchgate.net Mutation of Trp178 to Glycine significantly reduced the catalytic turnover number for the hydroxylation of this compound C. nih.govresearchgate.net

Table of this compound-Producing Microorganisms

| Microorganism | Class/Genus | Notes |

| Streptomyces diastatochromogenes | Streptomyces | Historically significant, initial isolation source. fermentek.com |

| Streptomyces avermitilis | Streptomyces | Produces this compound A; contains olm gene cluster. biomolther.orgresearchgate.net |

| Pseudosporangium sp. RD062863 | Pseudosporangium | Produces this compound-class polyketides. nih.govkeio.ac.jp |

| Streptomyces sp. FXY-T5 | Streptomyces | Marine-derived strain producing oligomycins. nih.govacs.org |

| Streptomyces sp. S5.1 | Streptomyces | Isolated from soil, produces oligomycins. nih.gov |

Table of Enzymes Involved in this compound Biosynthesis

| Enzyme Class/Name | Gene (in S. avermitilis) | Role in Biosynthesis |

| Type I PKS | olmA | Assembly of the polyketide backbone through iterative elongation cycles. researchgate.netplos.orgplos.org |

| Cytochrome P450 | olmB (encodes CYP107W1) | Post-PKS modification, specifically C12 hydroxylation of this compound C to this compound A. biomolther.orgresearchgate.netresearchgate.netnih.govnih.gov |

| Thioesterase | olmC | Likely involved in product release or cyclization. researchgate.net |

| Methylmalonyl-CoA mutase | mcmA | Involved in providing precursor units (e.g., ethylmalonyl-CoA). researchgate.net |

| Phosphopantetheinyl transferase | pptA | Required for activating PKS acyl carrier protein domains. researchgate.net |

| Crotonyl-CoA reductase | ccrA | Potentially involved in providing specific precursor units. researchgate.net |

| 3-Hydroxyacyl-CoA dehydrogenase | hbdA | Potentially involved in providing specific precursor units. researchgate.net |

This compound is a group of macrolide compounds produced by Streptomyces species, known for their potent inhibitory activity against ATP synthase. This article focuses exclusively on the biosynthesis and production of this compound, exploring the enzymatic machinery involved, the genetic and enzymatic regulatory mechanisms, and strategies employed in research settings to optimize its production.

Molecular Mechanisms of Action: Interaction with Atp Synthase

Inhibition of Mitochondrial F1F0 ATP Synthase (ATPase) Activity

Oligomycin is a well-established inhibitor of mitochondrial F1F0 ATP synthase (ATPase) activity. wikipedia.orgfishersci.cauni.luguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comciteab.combiorxiv.orgciteab.comwikipedia.orgtci-chemical-trading.comuni.lu Its binding to the enzyme complex effectively blocks the synthesis of ATP, the cell's primary energy currency, through the process of oxidative phosphorylation. wikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comtci-chemical-trading.com In certain contexts, this compound is described as a non-selective inhibitor, affecting both the synthase and hydrolase activities of the enzyme. biorxiv.orgwikipedia.orgguidetopharmacology.org

Blocking of the F0 Proton Channel

A key aspect of this compound's mechanism is its ability to directly block the proton channel located within the F0 subunit of the ATP synthase. wikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comciteab.comciteab.comuni.luwikipedia.orgfishersci.cawikipedia.orgnih.govamdb.onlinenih.govuni.lu This channel is integral to the function of ATP synthase, facilitating the passage of protons from the intermembrane space into the mitochondrial matrix, which drives ATP synthesis. By physically obstructing this channel, this compound prevents the necessary proton flow. guidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.com

Impact on Proton Translocation Across the Inner Mitochondrial Membrane

The blocking of the F0 proton channel by this compound has a direct and significant impact on proton translocation across the inner mitochondrial membrane. wikipedia.orgciteab.comwikipedia.orgnih.gov Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical proton gradient. The flow of these protons back into the matrix through the ATP synthase's F0 channel powers the synthesis of ATP in the F1 portion. When this compound blocks this channel, it prevents the return of protons to the matrix, leading to an accumulation of protons in the intermembrane space and a resultant hyperpolarization of the inner mitochondrial membrane. fishersci.canaturalpoolproducts.comtci-chemical-trading.com This disruption of proton translocation effectively dissipates the proton motive force required for ATP synthesis. wikipedia.org

Disruption of Phosphoryl Group Transfer

The inhibition of proton translocation by this compound indirectly disrupts the phosphoryl group transfer process catalyzed by the F1 portion of ATP synthase. fishersci.catci-chemical-trading.com The energy released by the controlled flow of protons through the F0 channel induces conformational changes in the F1 subunit, driving the condensation of ADP and inorganic phosphate (Pi) to form ATP. wikipedia.orgwikipedia.orgnih.gov By blocking the proton channel, this compound prevents these conformational changes, thereby inhibiting the transfer of a phosphoryl group to ADP and halting ATP synthesis.

Detailed Interaction Sites within the ATP Synthase Complex

Detailed research, including high-resolution structural studies, has elucidated the specific interaction sites of this compound within the ATP synthase complex. citeab.comwikipedia.org

Binding to Subunit-c of the F0 Portion

This compound is known to bind specifically to subunit-c, a key component of the F0 portion of ATP synthase. wikipedia.orgfishersci.cauni.luwikipedia.orgwikipedia.orgtci-chemical-trading.comwikipedia.orgfishersci.cawikipedia.orgnih.gov Subunit-c molecules assemble into a ring structure within the inner mitochondrial membrane, forming the central part of the proton channel. guidetopharmacology.orgwikipedia.orgfishersci.caciteab.comnih.govfishersci.ca this compound binds within this c-ring, effectively plugging the channel and preventing proton movement. wikipedia.orgfishersci.ca

Involvement of Specific Amino Acid Residues (e.g., Glu59)

High-resolution crystal structures have revealed the involvement of specific amino acid residues in the binding of this compound to subunit-c. fishersci.canih.govnih.govfishersci.cauni.lu In yeast mitochondrial ATP synthase, Glutamate 59 (Glu59) in subunit-c is a critical residue essential for proton translocation. fishersci.canih.govciteab.comuni.lu this compound interacts with Glu59, often through a bridging water molecule, and this interaction is thought to lock the carboxyl group of Glu59 in a position that prevents its access to the aqueous environment of the proton half-channel, thereby inhibiting proton translocation. fishersci.canih.govciteab.comnih.govuni.lu Other residues in yeast subunit c, such as Leucine 57, Leucine 63, and Phenylalanine 64, also contribute to the binding through direct interactions, primarily hydrophobic in nature. nih.govciteab.comnih.gov The amino acid residues forming the this compound binding site are highly conserved between human and yeast ATP synthase, which explains their similar sensitivity to the inhibitor, while significant differences in bacterial homologs account for differential sensitivity. fishersci.canih.govciteab.comfishersci.cauni.lu

Formation of the this compound-Sensitivity Conferring Protein (OSCP) Complex

The this compound-Sensitivity Conferring Protein (OSCP) is a subunit of the mitochondrial F₀F₁ ATP synthase that plays a crucial role in coupling proton transport to ATP synthesis and conferring sensitivity to this compound. mdpi.comnih.govunipd.it Located atop the catalytic F₁ sector, OSCP forms stable contacts with both F₁ and the peripheral stalk, ensuring the structural and functional coupling between the F₀ and F₁ sectors. mdpi.com While this compound does not directly bind to OSCP, the presence and proper integration of OSCP are essential for the ATP synthase complex to exhibit sensitivity to this compound inhibition. mdpi.comunipd.itproquest.com Studies have shown that detachment of F₁ from F₀ leads to a decrease in this compound-sensitive ATPase activity, highlighting the importance of the intact complex and the role of OSCP in maintaining this integrity. mdpi.comunipd.it Depletion and reconstitution studies have further demonstrated that OSCP is absolutely necessary for coupling proton translocation to ATP synthesis. mdpi.com Research suggests that OSCP interacts with the alpha subunit of F₁, and there may be multiple binding sites for OSCP on F₁. nih.govrcsb.org The interaction between OSCP and the N-terminal tails of the alpha subunits of the F₁ subcomplex anchors one end of the peripheral stalk. rcsb.org Although the precise mechanism by which OSCP confers this compound sensitivity is not fully understood, it is believed to involve important protein-protein interactions within the assembled complex that are transmitted through the stator stalk, influencing the function of the proton channel where this compound binds. proquest.com

Consequences of ATP Synthase Inhibition on Mitochondrial Bioenergetics

Inhibition of ATP synthase by this compound has profound consequences on mitochondrial bioenergetics, primarily by disrupting oxidative phosphorylation. youtube.comselleckchem.comresearchgate.netapexbt.com By blocking the F₀ proton channel, this compound prevents the influx of protons into the mitochondrial matrix that is necessary for ATP synthesis. youtube.comselleckchem.comwikipedia.orgapexbt.comagscientific.comagscientific.com

Hyperpolarization of the Inner Mitochondrial Membrane Potential

A significant consequence of this compound-induced ATP synthase inhibition is the hyperpolarization of the inner mitochondrial membrane potential (ΔΨm). researchgate.netresearchgate.netembopress.orglife-science-alliance.org The electron transport chain (ETC) continues to pump protons from the mitochondrial matrix to the intermembrane space, generating a proton gradient. agscientific.com However, with the F₀ proton channel blocked by this compound, these protons cannot re-enter the matrix via ATP synthase to drive ATP synthesis. youtube.comselleckchem.comwikipedia.orgapexbt.comagscientific.comagscientific.com This leads to an accumulation of protons in the intermembrane space, increasing the proton motive force and resulting in a more negative potential within the matrix relative to the intermembrane space, hence hyperpolarizing the membrane. researchgate.netresearchgate.net This effect has been observed in various cell types and experimental settings, often measured using fluorescent dyes like tetramethylrhodamine methyl ester perchlorate (TMRE). embopress.orglife-science-alliance.orgbioscientifica.com Studies have shown a marked and rapid increase in ΔΨm upon incubation with this compound A. bioscientifica.com However, the effect of this compound on membrane potential can vary depending on the metabolic state of the mitochondria; in conditions where membrane potential is maintained by the reverse action of ATP synthase (ATP hydrolysis), this compound can induce depolarization, a phenomenon termed the "this compound null-point." embopress.org

Biological Activities and Efficacy in Model Systems Non-clinical

Antifungal Research

Oligomycins have demonstrated extensive antifungal activities against various fungi and oomycetes. nih.gov The oligomycin complex, first documented in 1954 from Streptomyces diastatochromogenes, was found to be highly inhibitory against fungi. nih.govplos.org this compound A has been identified as the most active anti-filamentous fungal analog among the this compound family of antibiotics. nih.govplos.orgresearchgate.net

This compound is active against Rhodotorula glutinis, Aspergillus niger, and other molds. toku-e.comsigmaaldrich.comsigmaaldrich.comscientificlabs.iecreative-biolabs.comtoku-e.comrearus.rudv-expert.org this compound C exhibits strong activity against Aspergillus niger, Alternaria alternata, Botrytis cinerea, and Phytophthora capsici. medchemexpress.comapexbt.com

Studies have specifically investigated the effects of oligomycins on Magnaporthe oryzae Triticum (MoT), a devastating wheat blast fungus. biorxiv.orgnih.gov this compound B and this compound F, isolated from Streptomyces species, have shown extensive antifungal activities against MoT. biorxiv.orgnih.gov Both compounds strongly suppressed mycelial growth of MoT in a dose-dependent manner. nih.govnih.govplos.orggriffith.edu.au this compound F generally displayed stronger inhibition of MoT hyphal growth compared to this compound B. nih.govplos.orggriffith.edu.au For instance, at 2 μ g/disk , this compound F inhibited mycelial growth by 73.9 ± 2.5%, while this compound B showed 57.1 ± 1.3% inhibition. plos.org Minimum inhibitory concentrations (MICs) for this compound F and this compound B against MoT hyphal growth were reported as 0.005 and 0.05 μ g/disk , respectively. nih.govgriffith.edu.au

Oligomycins have also shown activity against other filamentous fungi, including Cladosporium cucumerinum, Magnaporthe grisea, Colletotrichum lagenarium, Botrytis cinerea, Cylindrocarpon destructans, Fusarium culmorum, and Erysiphe graminis. nih.govgriffith.edu.au

Oligomycins have been reported to inhibit mycelial growth, conidiogenesis, and conidial germination, and induce deleterious morphological changes in germinated conidia of fungal blast disease. researchgate.net

In the case of Magnaporthe oryzae Triticum, this compound B and F strongly suppressed conidiogenesis (conidia formation) in mycelia grown on agar medium, completely halting it at certain concentrations. biorxiv.orgplos.orgnih.govgriffith.edu.au These compounds also significantly inhibited MoT conidia germination and induced lysis. nih.govnih.govgriffith.edu.au If germination occurred, oligomycins caused abnormal germ tube formation and suppressed the formation of appressoria, which are crucial for fungal infection. nih.govnih.govgriffith.edu.au For example, at 0.05 μg/ml, this compound F resulted in 53 ± 0.4% conidia germination with shorter germ tubes, and 6 ± 0.8% conidia lysed after 6 hours. biorxiv.org After 12 hours, 33.3 ± 0.5% normal and 19.7 ± 0.2% abnormally branched germ tubes were observed among germinated conidia, with no appressoria formation or mycelial growth recorded after 24 hours. biorxiv.org

Oligomycins have demonstrated effects on zoospores of oomycetes, such as Plasmopara viticola, the pathogen responsible for grapevine downy mildew. nih.govplos.orgtoku-e.complos.orggriffith.edu.auoup.comnih.gov this compound A, B, and F isolated from marine Streptomyces strains were found to impair the motility and induce subsequent lysis of P. viticola zoospores in a dose- and time-dependent manner. oup.comnih.gov this compound B and F caused complete (100%) lysis of zoospores within 30 minutes at a dose of 0.5 μg/mL. oup.com this compound B had an IC₅₀ of 0.15 and 0.2 μg/mL for motility inhibition and lysis, respectively, while this compound F had an IC₅₀ of 0.3 and 0.5 μg/mL. oup.comnih.gov this compound A also showed motility inhibitory activity with an IC₅₀ of 3.0 μg/mL. nih.gov Interestingly, this compound F completely suppressed the release of zoospores from sporangia of P. viticola at a concentration of 0.5 μg/mL. oup.com

Here is a summary of the effects of oligomycins on Plasmopara viticola zoospores:

| Compound | Activity | IC₅₀ (μg/mL) | Effect at 0.5 μg/mL (30 min) | Effect at 0.5 μg/mL (Sporangia) |

| This compound A | Motility Inhibition | 3.0 nih.gov | Not specified | Not specified |

| This compound B | Motility Inhibition | 0.15 oup.comnih.gov | 100% lysis oup.com | Not specified |

| This compound B | Lysis | 0.2 oup.comnih.gov | 100% lysis oup.com | Not specified |

| This compound F | Motility Inhibition | 0.3 oup.comnih.gov | 100% lysis oup.com | Not specified |

| This compound F | Lysis | 0.5 oup.comnih.gov | 100% lysis oup.com | 100% suppression of release oup.com |

Inhibition of Fungal Growth, Conidiogenesis, Conidial Germination, and Appressorial Formation

Antiproliferative and Anti-Cancer Research in Cell Lines

Mitochondria are regulators in apoptosis and are thus a target for cancer research. toku-e.comtoku-e.com Oligomycins, as inhibitors of mitochondrial ATP synthase, have been investigated for their antiproliferative and anti-cancer effects in various cell lines. researchgate.netnih.gov

This compound A has shown cytotoxic activity against the NCI-60 cell lines, with a GI₅₀ of 10 nM. medchemexpress.com The NCI-60 panel comprises 60 human cancer cell lines representing various cancer types, including leukemia, melanoma, non-small-cell lung carcinoma, and cancers of the brain, ovary, breast, colon, kidney, and prostate. cancer.govnih.govwikipedia.org

This compound E has demonstrated strong antitumor activity against HeLa cells, with an IC₅₀ of 0.014 μg/mL. medchemexpress.com

Preliminary laboratory results indicate that this compound B exhibits cytotoxicity against several human cancer cell lines with the following IC₅₀ values: HCT-116 (0.0012 uM), PSN1 (1.24 uM), T98G (6.21 uM), and A549 (6.21 uM). creative-biolabs.com

This compound treatment has been shown to induce a decrease in the viability of MDA-MB-231 cells, particularly under low glucose conditions. researchgate.net this compound A and its derivatives have also shown activity against the lung carcinoma cell line A-549. researchgate.netscience.gov Extracts containing this compound have shown cytotoxic activity against a human hepatocellular carcinoma cell line, Hep G2. science.gov

Here is a summary of reported cytotoxicity data for oligomycins against various cancer cell lines:

| Compound | Cell Line | Activity Metric | Value | Source |

| This compound A | NCI-60 panel | GI₅₀ | 10 nM | medchemexpress.com |

| This compound E | HeLa | IC₅₀ | 0.014 μg/mL | medchemexpress.com |

| This compound B | HCT-116 | IC₅₀ | 0.0012 uM | creative-biolabs.com |

| This compound B | PSN1 | IC₅₀ | 1.24 uM | creative-biolabs.com |

| This compound B | T98G | IC₅₀ | 6.21 uM | creative-biolabs.com |

| This compound B | A549 | IC₅₀ | 6.21 uM | creative-biolabs.com |

| This compound | MDA-MB-231 | Decreased viability | Not specified | researchgate.net |

| This compound A | A549 | Activity | Not specified | researchgate.netscience.gov |

| This compound | HepG2 | Cytotoxicity | Not specified | science.gov |

Glucose starvation has been shown to greatly enhance the antiproliferative potency of this compound A in hormone-dependent breast cancer MCF-7 cells, although its effect on the T47D cell line was weak. researchgate.netnih.gov Glycolytic inhibitors also enhanced the antiproliferative potency of this compound A in MCF-7 cells. researchgate.netnih.gov

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.netjournaljpri.com P-gp actively transports various anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.govjournaljpri.comresearchgate.net

This compound has been found to bypass doxorubicin resistance and block P-glycoprotein activity. toku-e.comtoku-e.com P-glycoprotein causes multidrug resistance and extrudes anticancer drugs using ATP. toku-e.comtoku-e.com By inhibiting ATP synthase, this compound can affect the energy supply required for P-gp activity. This resulted in triggering apoptosis in drug-resistant HepG2 cells. toku-e.com Inhibition of ATP synthase by this compound A has been reported to potentiate the antiproliferative and cytotoxic effect of combination treatments in leukemia lymphocytes, particularly at lower doses, accompanied by ATP depletion. tandfonline.com

While the primary mechanism of this compound involves ATP synthase inhibition, its ability to impact P-gp mediated resistance highlights a potential role in overcoming MDR in certain contexts.

Sensitization to Chemotherapeutic Agents (e.g., docetaxel)

This compound A has demonstrated the ability to increase the sensitivity of certain cancer cells to chemotherapeutic agents, such as docetaxel. In docetaxel-resistant human laryngeal cancer cells (DRHEp2), this compound A, an inhibitor of Fo-ATPase, was found to eliminate docetaxel resistance in a dose-dependent manner. nih.govresearchgate.net This effect was linked to the induction of reactive oxygen species (ROS) generation, which was diminished in resistant cells with increased Fo-ATPase activity. nih.govresearchgate.net Inhibition of Fo-ATPase by this compound A induced docetaxel-mediated ROS generation in DRHEp2 cells, suggesting a mechanism by which this compound A overcomes resistance. nih.govresearchgate.net

However, in human gastric cancer cells, mitochondrial dysfunction induced by this compound and antimycin A was shown to enhance cisplatin resistance. ebi.ac.ukoncotarget.com This was associated with increased expression of xCT (SLC7A11) and elevated intracellular glutathione (GSH) levels, mediated through the ROS-activated GCN2-eIF2α-ATF4 pathway. ebi.ac.ukoncotarget.com This indicates that the effect of this compound on chemosensitivity can be context-dependent, varying with the cancer cell type and the specific chemotherapeutic agent.

Impact on Cancer Cell Migration and Invasion (e.g., EMT pathways)

This compound's impact on cancer cell migration and invasion appears to be complex and potentially dependent on the cancer type. Inhibition of mitochondrial electron transport chain using inhibitors like this compound A has been reported to change the morphology of epithelial lung cancer cells to a mesenchymal-like spindle shape, potentially enhancing their migration and invasion abilities. researchgate.net Studies in lung cancer cells have suggested that this compound A and antimycin A can induce mesenchymal-like morphological features and increase migration and invasion, potentially by upregulating p-AKT and p-AMPK expression, thereby inducing epithelial-to-mesenchymal transition (EMT). spandidos-publications.comspandidos-publications.comfrontiersin.org this compound A treatment also increased cytosolic Ca2+ and ROS in HepG2 cells and stimulated migration in SK-Hep-1 cells. researchgate.net

Conversely, inhibiting mitochondrial ATP synthesis with this compound A was found to attenuate metastatic seeding in the lungs in orthotopic human breast cancer models, suggesting a reduction in metastatic potential in this context. mdpi.comnih.gov This highlights the varied effects of this compound on cancer cell migration and invasion depending on the specific cellular context and model system.

Modulation of Cancer Cell Metabolism for Therapeutic Aims

This compound, as a potent inhibitor of mitochondrial ATP synthase, directly impacts cancer cell metabolism by inhibiting oxidative phosphorylation (OXPHOS). frontiersin.orgnih.govmdpi.commdanderson.orgnih.gov This inhibition can lead to decreased ATP production via this pathway. frontiersin.org Targeting mitochondrial function with OXPHOS inhibitors like this compound has been explored as a strategy to overcome metabolic resistance in cancer cells. mdanderson.org For instance, in pancreatic cancer cells that developed resistance after the inhibition of the KRAS oncogene, mitochondrial function stepped in to support survival. mdanderson.org Treating these resistant cells with this compound reduced mitochondrial respiration. mdanderson.org

While this compound can effectively inhibit OXPHOS, cancer cells may exhibit metabolic plasticity, potentially compensating by increasing glycolysis or utilizing alternative substrates. frontiersin.orgmdpi.com Therefore, combining OXPHOS inhibitors with inhibitors of other metabolic pathways, such as glycolysis, is being investigated to prevent such compensatory mechanisms and enhance therapeutic efficacy. frontiersin.orgmdpi.com this compound's role in modulating cancer cell metabolism is primarily through disrupting ATP synthesis, which can influence cell growth, survival, and response to other therapies, particularly in cancers that are reliant on OXPHOS.

Research in Other Model Systems

Beyond cancer research, this compound has been investigated for its biological activities in other model systems, including its effects on nematodes, insects, and bacteria.

Nematocidal Activity

Oligomycins have been reported to possess nematocidal properties. nih.govnih.govebi.ac.uk While the exact mechanisms and specific efficacy against various nematode species are not extensively detailed in the provided search results, this activity is recognized as part of the broad biological profile of oligomycins. nih.gov

Insecticidal Activity

Insecticidal activity has also been attributed to oligomycins. nih.govbiorxiv.org Research has indicated that chlorinated hydrocarbon insecticides can inhibit this compound-sensitive and insensitive fish adenosine triphosphatase activity, suggesting a potential interaction with ATPase enzymes that could be relevant to insecticidal action. nih.gov However, detailed studies specifically demonstrating this compound's efficacy and mechanisms as an insecticide against particular insect species were not prominently featured in the search results.

Antibacterial Research (e.g., against Staphylococcus aureus, Streptomyces fradiae)

Research has explored the antibacterial properties of this compound, with varying results depending on the bacterial species.

Against Staphylococcus aureus, this compound A alone has been reported to not display significant direct killing efficacy. mdpi.complos.orgasm.org However, it has been found to increase the effectiveness of polymyxin B against S. aureus. asm.org This synergistic effect is linked to this compound's inhibition of ATP synthase, which contributes to the intrinsic resistance of S. aureus to polymyxins. asm.org By inhibiting ATP synthase, this compound A can sensitize S. aureus to the actions of polymyxin B. asm.org Studies have also indicated that this compound had minimal effects on the S. aureus metabolome. plos.org

Immunological Research in Cellular Models (e.g., eosinophil apoptosis)

Mitochondria play a functional role in the apoptosis of eosinophils (Eos), despite these cells relying primarily on glycolysis for energy production rather than significant respiration. researchgate.netnih.govnih.gov Studies investigating the presence and function of mitochondria in eosinophils have shown that these cells contain a small number of mitochondria. researchgate.netnih.gov While eosinophils generate mitochondrial membrane potential through ATP hydrolysis rather than respiration, these mitochondria can still induce apoptosis. researchgate.netnih.govnih.gov

The use of this compound, an inhibitor of the mitochondrial F₁F₀-ATPase, has demonstrated its ability to induce apoptosis in eosinophils. researchgate.netnih.govnih.gov This suggests that even with limited respiration, the mitochondrial F₁F₀-ATPase and the subsequent translocation of cytochrome c are involved in the apoptotic pathway in these immune cells. researchgate.netnih.gov Research indicates that this compound can cause a significant drop in ATP levels in eosinophils, which appears to be due to the rapid induction of apoptosis by the compound. nih.gov

Furthermore, studies have explored the mechanisms controlling the mitochondrial permeability transition pore (PTP) in eosinophils, noting that inhibition of the F₁F₀-ATPase may favor permeability transition. nih.gov Cyclosporin A, an inhibitor of PTP opening, was found to delay the effects of this compound in eosinophils, including the loss of mitochondrial membrane potential, induction of apoptotic morphological changes, and decreases in ATP levels. nih.gov

While eosinophils exhibit low respiration rates and enzymatic activity of the electron transport chain compared to other cell types, maintaining mitochondrial membrane potential is still required for processes like chemotaxis. researchgate.net this compound's effect on inducing apoptosis in eosinophils highlights a non-metabolic, yet crucial, role for mitochondria in the programmed cell death of these immune cells. researchgate.netnih.govnih.gov

Neuroscience Research Models (e.g., astrocytes, neurodegenerative disorders)

This compound has been extensively used in neuroscience research models to investigate cellular energy metabolism and its implications in neurodegenerative disorders, particularly in neurons and astrocytes. Its mechanism of inhibiting ATP synthase makes it a valuable tool for studying the reliance of different neural cell types on oxidative phosphorylation versus glycolysis. nih.govnih.govnih.gov

In astrocytes, which are considered "glycolytic" cells, treatment with this compound can have distinct effects compared to other cell types like HEK cells. nih.govresearchgate.netpnas.org While this compound typically induces mitochondrial depolarization in many cells, it has been observed to cause hyperpolarization of the mitochondrial membrane in cortical astrocytes. researchgate.net This differential response may be linked to the reliance of astrocytes on glycolysis, where ATP hydrolysis by F₁F₀-ATPase might contribute to maintaining membrane potential when respiration is impaired. researchgate.net

Studies using primary astrocytes from the neonatal mouse cortex have shown that while these cells have functional oxidative phosphorylation and spare respiratory capacity, they also exhibit relevant glycolytic metabolism under basal conditions. nih.govnih.gov Treatment with this compound at concentrations that fully inhibit ATP synthase had only minor effects on astrocyte growth and morphology for up to 6 days, suggesting that astrocytes can sustainably proliferate relying primarily on aerobic glycolysis. nih.govnih.gov Despite the inhibition of oxidative phosphorylation by this compound, significant changes in ATP content were not always observed in astrocytes, potentially due to increased glycolysis compensating for the reduced mitochondrial ATP production. nih.gov This compensatory mechanism in astrocytes, where glycolysis is upregulated in the presence of respiratory chain inhibitors like this compound, is supported by observations of increased glucose consumption and lactate release. nih.gov

In the context of neurodegenerative disorders, this compound is used to mimic mitochondrial oxidative defects and study cellular responses. nih.govnih.govresearchgate.net In neurons, which are heavily dependent on oxidative phosphorylation, this compound treatment significantly reduces ATP levels. nih.gov This is in contrast to neuroprogenitor cells, where the ATP reduction is less significant, and lactate levels increase, consistent with neurons' primary reliance on mitochondria for energy. nih.gov

In Huntington's disease models, inhibitors of metabolic function, including this compound, have been found to rescue cell death in neuronal cell culture models. pnas.org While this compound dramatically decreased cellular ATP levels when glycolysis was inhibited, it did not cause a decrease in ATP levels in mutant cells with functional glycolysis, suggesting that glycolysis was maintaining ATP levels upon mitochondrial inhibition. pnas.org This highlights the complex interplay between oxidative phosphorylation and glycolysis in maintaining cellular energy homeostasis in the presence of mitochondrial dysfunction relevant to neurodegenerative conditions.

This compound's impact on mitochondrial morphology has also been studied in human induced pluripotent stem cell-derived cortical neurons, a model used in neurodegenerative disease research. nih.govresearchgate.net this compound, by inhibiting ATP synthase, showed relatively less severe alterations in neurite-related mitochondrial features compared to inhibitors targeting the electron transport chain, suggesting a distinct effect based on its mode of action. nih.govresearchgate.net Single-cell analysis incorporating mitochondrial morphological features has shown promise in predicting responses to mitochondrial dysfunction outcomes induced by inhibitors like this compound in these models. nih.govresearchgate.net

Furthermore, studies on the effect of this compound on polyphosphate levels have revealed cell-type-dependent responses, with this compound increasing polyphosphate in HEK cells but decreasing it in cortical astrocytes. researchgate.net The role of mitochondrial polyphosphate in energy metabolism and its potential decline in neurodegenerative diseases is an area of ongoing research. researchgate.net

This compound treatment has also been linked to the activation of autophagy in astrocytes, potentially to a greater extent than in neurons, in response to ATP synthase inhibition. researchgate.net This suggests differential cellular responses to mitochondrial compromise between these two key brain cell types. researchgate.net

Data Table: Effect of this compound in Cellular Models

| Cell Type | This compound Effect on Mitochondrial Membrane Potential | This compound Effect on ATP Levels | This compound Effect on Apoptosis | Related Research Area | Source |

|---|---|---|---|---|---|

| Eosinophils | Induces rapid loss | Causes significant drop | Induces apoptosis | Immunological Research | researchgate.netnih.gov |

| Cortical Astrocytes | Hyperpolarization | May not significantly decrease (compensated by glycolysis) | Not directly inducing apoptosis in proliferation studies; complex role in neuroprotection studies | Neuroscience Research | nih.govresearchgate.netnih.govnih.gov |

| HEK cells | Depolarization | Not specified in search results | Pro-apoptotic or anti-apoptotic effects reported in different contexts | General Cell Biology (Comparison) | researchgate.netnih.gov |

| Human ESC-derived Neurons | Reduction (due to OXPHOS inhibition) | Significantly reduced | Rescues cell death in some neurodegenerative models (e.g., HD) | Neuroscience Research (Neurodegeneration Models) | nih.govpnas.org |

| Glioblastoma cell lines | Not specified in search results | Decreased | Reduces apoptosis induced by other agents | Cancer Research (Apoptosis) | nih.gov |

Mechanisms of Resistance to Oligomycin

Genetic Basis of Oligomycin Resistance in Microorganisms (e.g., Yeast)

In microorganisms, particularly Saccharomyces cerevisiae (yeast), this compound resistance is often conferred by mutations within the genes encoding subunits of the mitochondrial ATP synthase yeastgenome.orgnih.gov. These mutations are typically mitochondrially inherited nih.govoup.com.

Mutations in Mitochondrially Encoded ATP Synthase Subunits (e.g., subunit a, subunit c)

Genetic studies in yeast have identified mutations in the mitochondrially encoded genes for ATP synthase subunits that lead to this compound resistance yeastgenome.orgnih.gov. Specifically, mutations in the genes encoding subunit 9 (equivalent to subunit c) and subunit 6 (equivalent to subunit a) of the mitochondrial ATPase have been shown to confer resistance yeastgenome.orgnih.govoup.com.

Mutations in subunit c (encoded by the OLI1 gene in yeast) are well-documented mechanisms of this compound resistance. The this compound-binding site is located on subunit c within the F₀ portion of ATP synthase pnas.org. Residues in yeast subunit c that, when mutated, confer resistance include Leu53, Ala56, Leu57, and Phe64, which directly interact with this compound pnas.orgpnas.org. Mutations in Gly23 and Gly25 have also been shown to confer resistance pnas.org. These amino acid substitutions can directly impact the binding of this compound to the ATP synthase complex, thereby reducing its inhibitory effect nih.govpnas.org.

Mutations in subunit a (encoded by the ATP6 gene) can also lead to this compound resistance nih.gov. It is proposed that substitutions in subunit a that confer resistance may act by blocking access to the this compound-binding site on the c-ring pnas.orgpnas.org. This provides further evidence that the this compound-binding site in the intact ATP synthase is located at the interface of the c-ring and subunit a, specifically at the proton access channel pnas.orgpnas.org.

Studies involving DNA sequence analysis of the OLI1 gene in this compound-resistant mutants of Saccharomyces cerevisiae have revealed specific amino acid changes in mitochondrial ATPase subunit 9 (subunit c) nih.govpnas.orgpnas.org. For instance, mutations leading to venturicidin or ossamycin resistance, which show tight linkage to this compound-resistance alleles affecting subunit 9, involve amino acid substitutions nih.gov. Mutations affecting amino acids on the N-terminal stem of the protein, such as Gly25 to Ser and Ala27 to Gly, were found in venturicidin-resistant mutants nih.gov. Mutations in ossamycin-resistant mutants affected amino acids on the C-terminal stem, including Leu53 to Phe and Leu57 to Phe nih.gov. These findings contribute to a detailed understanding of the domains within the subunit 9 protein involved in antibiotic interaction nih.gov.

In Kluyveromyces lactis, another yeast species, unstable this compound resistance has been associated with the amplification of a specific segment of mitochondrial DNA oup.comnih.gov. This repetitive DNA segment was found immediately downstream of a cluster of two tRNA genes nih.gov. The spontaneous loss of resistance correlated with the disappearance of the amplified DNA nih.gov.

Beyond mutations in ATP synthase subunits, resistance can also involve other genes. For example, in Saccharomyces cerevisiae, expression of the ATP-binding cassette transporter-encoding gene YOR1 is required for this compound resistance mediated by mutations in the PDR1 or PDR3 genes, which encode zinc cluster transcription factors psu.edu. The YOR1 gene product is predicted to be an ABC transporter protein, and its expression is responsive to PDR1 and PDR3 psu.edu. A yor1 strain exhibits this compound hypersensitivity, and loss of YOR1 blocks the increased resistance conferred by mutant forms of PDR1 or PDR3 psu.edu.

Cellular Adaptations Leading to this compound Insensitivity

Beyond genetic mutations in ATP synthase, cells can develop this compound insensitivity through adaptive changes in their metabolic strategies nih.govmdpi.com. These adaptations often involve a shift in energy production pathways to reduce reliance on the now-inhibited oxidative phosphorylation.

Shift in ATP Production Pathways (e.g., increased glycolysis dependence)

A key cellular adaptation to this compound-induced inhibition of oxidative phosphorylation is an increased dependence on glycolysis for ATP production nih.govapexbt.comwjon.org. This compound treatment, by blocking ATP synthase, can lead to a decrease in ATP levels initially, prompting cells to upregulate glycolysis to maintain energy homeostasis nih.govtandfonline.com. This metabolic shift allows cells to survive despite impaired mitochondrial ATP synthesis nih.govmdpi.com.

Studies in various cell types, including cancer cells, have demonstrated this phenomenon. This compound treatment has been shown to completely inhibit oxidative phosphorylation activity and induce varying levels of glycolysis gains nih.govapexbt.com. Cell lines with higher basal respiration levels often show larger increases in glycolysis flux upon this compound treatment apexbt.com. This adaptation can be a survival strategy, particularly in cancer cells that may already exhibit elevated glycolytic rates (the Warburg effect) wjon.org.

For example, in cancer cells with heterogeneous bioenergetic organization, this compound treatment induces a significant level of glycolysis nih.gov. In OXPHOS-dependent cells, this compound can cause transient ATP drops and activate AMPK, followed by a sustained elevation of glycolysis to restore ATP levels nih.gov. Even in the absence of AMPK activation, some cells can still show this adaptation nih.gov. This suggests the existence of other regulatory mechanisms facilitating the metabolic shift nih.gov.

Data from studies investigating cellular adaptation to mitochondrial dysfunction, including that induced by this compound, support the concept of increased glycolysis. For instance, cells with inefficient mitochondrial function may increase glycolysis to produce more ATP and overcome stress mdpi.com. When exposed to this compound, these cells adapt by switching from oxidative phosphorylation to increased glycolysis to provide ATP mdpi.com.

Correlation with Reduced ATP Synthase Activity

The sensitivity of ATP synthase to this compound is affected by the structural integrity and coupling of the F₀ and F₁ portions researchgate.netmdpi.com. Detachment of F₁ from F₀ leads to a decrease in this compound-sensitive ATPase activity, as ATP hydrolysis becomes uncoupled from proton translocation, and sensitivity to this compound is lost mdpi.com. This highlights that this compound inhibits proton transport in F₀ and affects ATP hydrolysis only when F₀ is correctly bound to F₁ mdpi.com.

In the context of cellular adaptation, while cells increase glycolysis when OXPHOS is inhibited by this compound, this does not necessarily imply a reduction in the activity of the resistant ATP synthase molecules present. Instead, it reflects a decreased reliance on the inhibited pathway and a compensatory increase in the alternative ATP production route.

Here is a summary of some key mutations conferring this compound resistance in yeast ATP synthase subunit c:

| Subunit | Gene | Residue (Yeast Numbering) | Mutation | Resistance to | Source |

| Subunit c | OLI1 | Leu53 | Leu53 → Phe | Ossamycin | nih.gov |

| Subunit c | OLI1 | Ala56 | Not specified | This compound | pnas.orgpnas.org |

| Subunit c | OLI1 | Leu57 | Leu57 → Phe | Ossamycin | nih.gov |

| Subunit c | OLI1 | Phe64 | Not specified | This compound | pnas.orgpnas.org |

| Subunit c | OLI1 | Gly23 | Not specified | This compound | pnas.org |

| Subunit c | OLI1 | Gly25 | Gly25 → Ser | Venturicidin, this compound | nih.govpnas.orgpnas.org |

| Subunit c | OLI1 | Asp26 | Asp26 → Val | R207910 (TMC207) | pnas.orgpnas.org |

| Subunit c | OLI1 | Ala27 | Ala27 → Gly | Venturicidin | nih.gov |

| Subunit c | OLI1 | Ala61 | Ala61 → Pro | R207910 (TMC207) | pnas.orgpnas.org |

| Subunit c | OLI1 | Ile64 | Ile64 → Met | R207910 (TMC207) | pnas.orgpnas.org |

Future Directions and Emerging Research Areas

Development of Novel Oligomycin Analogues with Improved Selectivity or Potency

Research continues into the synthesis and modification of this compound to develop novel analogues with enhanced properties, such as improved selectivity or potency against specific targets. Chemical modification of this compound A has shown promise in generating semi-synthetic derivatives with high antiproliferative activity against tumor cell lines or selective antifungal activity against Candida species, alongside reduced toxicity towards mammalian cells. isuct.ru These derivatives can also serve as valuable tools for molecular genetic studies to identify additional cellular targets beyond F₁F₀ ATP synthase. isuct.runih.gov

Studies have explored site-selective modifications of this compound A. For instance, modifications in the side chain have yielded derivatives with varied cytotoxicity profiles against different cancer cell lines. nih.gov Some derivatives, like 33-azido-33-deoxy-oligomycin A and those with specific triazole substituents, have demonstrated high cytotoxicity against leukemia and colon carcinoma cell lines while being less sensitive to non-malignant skin fibroblasts. nih.gov

Structure-activity relationship (SAR) studies are crucial in this area to understand how structural changes influence biological activity and selectivity. While precise SARs for some oligomycins are still being determined, ongoing research aims to elucidate these relationships to facilitate the synthesis of more active compounds. plos.orgbiorxiv.org

Here is a table summarizing some research findings on this compound analogues:

| Compound/Modification | Target/Activity | Observed Effect | Citation |

| Semi-synthetic this compound A derivatives | Tumor cell lines, Candida spp. | High antiproliferative activity, selective antifungal activity, lower toxicity | isuct.ru |

| 33-azido-33-deoxy-oligomycin A | K562 leukemia, HCT116 colon carcinoma cell lines | High cytotoxicity | nih.gov |

| This compound A derivatives with triazole substituents | K562 leukemia, HCT116 colon carcinoma cell lines | High cytotoxicity | nih.gov |

| 33-epi-oligomycin A | Aspergillus niger, Candida spp., filamentous fungi | Minor changes in potency; decreased activity against Streptomyces fradiae | tandfonline.com |

| 33-epi-oligomycin A | K562 leukemia, K562/4 multidrug resistant subline | Same activity as this compound A on K562; more potent on K562/4 | tandfonline.com |

Exploration of this compound's Role in Specific Metabolic Pathways beyond ATP Synthase

While this compound is a well-known inhibitor of ATP synthase, research is exploring its potential roles and effects on other metabolic pathways. Studies using this compound as a tool have investigated cellular metabolic responses, such as the compensatory increase in glycolysis when mitochondrial respiration is inhibited. researchgate.netresearchgate.net

Furthermore, investigations into the cytotoxic properties of this compound derivatives have suggested the involvement of intracellular molecules beyond F₀F₁ ATP synthase. nih.gov This indicates that this compound and its analogues might interact with or modulate other cellular pathways, contributing to their biological effects. For example, some studies have explored the impact of mitochondrial dysfunction induced by inhibitors like this compound on processes such as epithelial-to-mesenchymal transition (EMT), cell migration, and invasion, suggesting connections to pathways like AKT and AMPK. spandidos-publications.com

Research also highlights that the cellular response to this compound-induced ATP depletion can vary depending on the availability of glycolytic substrates. nih.gov This underscores the interplay between mitochondrial respiration and glycolysis and how disrupting one can impact the other metabolic rescue pathways.

Integration with Advanced Omics Technologies for Systems-Level Understanding

The application of advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, is becoming increasingly important in understanding the complex cellular effects of compounds like this compound at a systems level. Integrating multi-omics data can provide a more comprehensive view of biological processes and reveal insights beyond those gained from studying individual molecular layers. ethz.chnashbio.com

Studies utilizing integrated omics approaches have been employed in various biological contexts, including neurodegenerative diseases and liver transplantation models, to uncover molecular changes and identify potential therapeutic targets. researchgate.netresearchgate.net While specific integrated omics studies directly centered on elucidating novel metabolic pathways affected by this compound beyond ATP synthase are an emerging area, the broader application of these technologies provides a framework for future investigations.

Omics data can help to identify changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment, potentially revealing affected pathways not previously associated with ATP synthase inhibition. ethz.ch This can lead to the discovery of novel mechanisms of action or off-target effects.

Applications in Agricultural Pest Control (e.g., Biopesticides)

Oligomycins have shown antagonistic effects against various microorganisms, including fungi and nematodes, which are significant agricultural pests. griffith.edu.aunih.gov This has led to exploration of their potential as biopesticides. This compound A, in particular, has demonstrated antifungal activity against a range of phytopathogenic fungi. researchgate.net

Research has shown that oligomycins can suppress the growth and development of plant pathogens like Magnaporthe oryzae Triticum, the causal agent of wheat blast disease. plos.orgnih.govplos.orgnih.gov Studies have evaluated the in vitro suppressive effects of oligomycins on hyphal growth, conidiogenesis, conidial germination, and appressorial formation of this fungus. griffith.edu.aunih.gov this compound F, for instance, has shown higher inhibition of hyphal growth compared to this compound B. plos.orggriffith.edu.au

Here is a table summarizing the in vitro effects of this compound B and F on Magnaporthe oryzae Triticum hyphal growth:

| Compound | Concentration (μ g/disk ) | Hyphal Growth Inhibition (%) | Citation |

| This compound B | 1 | 53.3 ± 1.5 | plos.org |

| This compound B | 1.5 | 54.3 ± 1.3 | plos.org |

| This compound B | 2 | 57.1 ± 1.3 | plos.org |

| This compound F | 1 | 60.9 ± 2.5 | plos.org |

| This compound F | 1.5 | 67.6 ± 0.9 | plos.org |

| This compound F | 2 | 73.9 ± 2.5 | plos.org |

Minimum inhibitory concentrations (MICs) have also been determined, with this compound F showing a lower MIC (0.005 μ g/disk ) than this compound B (0.05 μ g/disk ) against M. oryzae Triticum. plos.orggriffith.edu.au

While the potency is promising, further field assessments are required to fully evaluate oligomycins as effective agricultural fungicides. plos.orgbiorxiv.orgnih.gov The relatively shorter residual effect of this compound might be advantageous in reducing environmental impact and potential risks to humans. plos.orgresearchgate.net

Beyond fungal pathogens, the essential role of ATP synthase in insects suggests it as a potential target for pest control, and this compound's activity against this enzyme in various organisms supports this avenue of research. nih.gov

Further Elucidation of Biosynthetic Mechanisms for Synthetic Biology Approaches

Understanding the biosynthetic pathways of oligomycins is crucial for applying synthetic biology approaches to produce known analogues more efficiently or to engineer novel compounds. Oligomycins are polyketides synthesized by type I modular polyketide synthases (PKSs). nih.govplos.orgpnas.orgplos.org The biosynthetic gene cluster for this compound A in Streptomyces avermitilis has been sequenced and found to encode a modular type I PKS system along with other necessary enzymes. plos.org

Research is ongoing to further elucidate the specific enzymes and steps involved in the biosynthesis of different this compound analogues. This includes identifying and characterizing the roles of various domains within the modular PKS, as well as enzymes responsible for post-PKS modifications. nih.govplos.org

Knowledge of the biosynthetic machinery allows for potential manipulation through synthetic biology. This could involve modifying existing PKS modules, swapping modules between different biosynthetic pathways, or introducing genes for modifying enzymes to create novel this compound derivatives with altered structures and potentially improved properties. nih.govfrontiersin.org

The study of pathway-specific regulators, such as AveR in Streptomyces avermitilis, which negatively affects this compound biosynthesis, also contributes to understanding and potentially manipulating production levels through genetic engineering. researchgate.net Elucidating these regulatory mechanisms can help optimize fermentation processes for higher yields of desired oligomycins or facilitate the activation of cryptic biosynthetic gene clusters that may produce novel analogues. frontiersin.org

Q & A

Q. How can researchers mitigate off-target effects of this compound in whole-organism studies?

- Methodological Answer : Conduct pharmacokinetic profiling to assess tissue-specific accumulation. Use conditional knockout models (e.g., tissue-specific ATP synthase deletions) to distinguish on-target vs. off-target effects. Pair with transcriptomic analysis to identify compensatory pathways .

Data Interpretation & Reporting

Q. What guidelines ensure transparent reporting of this compound-related data in publications?

Q. How should researchers handle contradictory findings between this compound-treated in vitro vs. in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。